Cas no 2172311-29-2 (2-N-(cyclopropylmethyl)-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidoacetic acid)

2-N-(cyclopropylmethyl)-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidoacetic acid is a specialized synthetic intermediate primarily used in peptide chemistry and solid-phase peptide synthesis (SPPS). The compound features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, ensuring selective deprotection under mild basic conditions while maintaining stability during peptide elongation. Its cyclopropylmethyl moiety enhances structural diversity, making it valuable for designing constrained peptide analogs. The heptanoic acid backbone provides flexibility in conjugation, while the terminal carboxylic acid allows for further functionalization. This reagent is particularly useful for introducing modified amino acid residues into peptide sequences, enabling precise control over peptide properties such as stability, solubility, and bioactivity. Suitable for research applications requiring high-purity building blocks.
2-N-(cyclopropylmethyl)-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidoacetic acid structure
2172311-29-2 structure
Product Name:2-N-(cyclopropylmethyl)-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidoacetic acid
CAS No:2172311-29-2
MF:C28H34N2O5
MW:478.579967975616
CID:5888634
PubChem ID:165542763
Update Time:2025-10-21

2-N-(cyclopropylmethyl)-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidoacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-N-(cyclopropylmethyl)-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidoacetic acid
    • 2172311-29-2
    • EN300-1509137
    • 2-[N-(cyclopropylmethyl)-7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]acetic acid
    • Inchi: 1S/C28H34N2O5/c31-26(30(18-27(32)33)17-20-14-15-20)13-3-1-2-8-16-29-28(34)35-19-25-23-11-6-4-9-21(23)22-10-5-7-12-24(22)25/h4-7,9-12,20,25H,1-3,8,13-19H2,(H,29,34)(H,32,33)
    • InChI Key: WURGSFADKAJJFA-UHFFFAOYSA-N
    • SMILES: O=C(CCCCCCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(CC(=O)O)CC1CC1

Computed Properties

  • Exact Mass: 478.24677219g/mol
  • Monoisotopic Mass: 478.24677219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 14
  • Complexity: 702
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 95.9Ų

2-N-(cyclopropylmethyl)-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidoacetic acid Pricemore >>

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2-N-(cyclopropylmethyl)-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidoacetic acid Related Literature

Additional information on 2-N-(cyclopropylmethyl)-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidoacetic acid

Research Briefing on 2-N-(cyclopropylmethyl)-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidoacetic acid (CAS: 2172311-29-2)

In recent years, the compound 2-N-(cyclopropylmethyl)-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidoacetic acid (CAS: 2172311-29-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been explored for its potential applications in drug development, particularly in the design of peptide-based therapeutics and prodrugs. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the cyclopropylmethyl moiety suggests its utility in solid-phase peptide synthesis (SPPS) and targeted drug delivery systems.

Recent studies have focused on the synthesis and optimization of this compound to enhance its stability, bioavailability, and therapeutic efficacy. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route for 2172311-29-2, leveraging microwave-assisted organic synthesis (MAOS) to improve yield and purity. The study highlighted the compound's role as a key intermediate in the production of peptide conjugates, which exhibit enhanced membrane permeability and reduced enzymatic degradation compared to traditional peptides.

Further investigations into the biological activity of 2-N-(cyclopropylmethyl)-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidoacetic acid have revealed its potential as a modulator of G-protein-coupled receptors (GPCRs). In vitro assays demonstrated its ability to selectively bind to specific GPCR subtypes, suggesting its applicability in the treatment of neurological disorders and metabolic diseases. Additionally, its Fmoc-protected amino acid derivative has been employed in the development of self-assembling peptide hydrogels, which are being explored for controlled drug release and tissue engineering applications.

The pharmacokinetic profile of 2172311-29-2 has also been a subject of recent research. A preclinical study published in Drug Metabolism and Disposition reported favorable absorption and distribution properties, with minimal off-target effects. These findings underscore the compound's potential as a versatile scaffold for the design of next-generation therapeutics. However, challenges such as scalability and long-term stability remain to be addressed in future studies.

In conclusion, 2-N-(cyclopropylmethyl)-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidoacetic acid represents a promising candidate for advancing peptide-based drug discovery. Its multifunctional design and demonstrated biological activity position it as a valuable tool for researchers in chemical biology and pharmaceutical sciences. Continued exploration of its synthetic pathways, mechanistic insights, and therapeutic applications will be critical to unlocking its full potential in the coming years.

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